1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole
Description
Properties
IUPAC Name |
1-(cyclopropylmethyl)-6-methylimidazo[1,2-b]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-8-6-10-12(7-9-2-3-9)4-5-13(10)11-8/h4-6,9H,2-3,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVNTWHXGCPZLEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN(C2=C1)CC3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Precursors
The most common approach to synthesize this compound involves the cyclization of an appropriately substituted pyrazole and imidazole precursor . Typically, the synthesis proceeds via:
- Reaction of a 6-methyl-pyrazole derivative bearing a suitable leaving group or functional handle,
- Coupling with cyclopropylmethylamine or a related cyclopropylmethyl-containing intermediate,
- Followed by intramolecular cyclization under controlled conditions to form the fused imidazo[1,2-b]pyrazole ring system.
This method leverages the nucleophilicity of the amine and the electrophilicity of the pyrazole precursor to form the imidazo ring.
Functionalization via Metalation and Electrophilic Trapping
Recent research has demonstrated selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold through regioselective metalation techniques:
- Use of Br/Mg-exchange or TMP (2,2,6,6-tetramethylpiperidyl) base-mediated magnesiation or zincation to selectively deprotonate or metalate specific positions on the heterocycle,
- Subsequent reaction with electrophiles to introduce substituents such as cyclopropylmethyl groups or methyl groups at defined positions,
- This approach enables precise control of substitution patterns and is useful for late-stage functionalization.
Such regioselective metalation strategies provide an alternative to classical cyclization, allowing the introduction of the cyclopropylmethyl group at N-1 and methyl at C-6 positions with high selectivity.
Detailed Preparation Methodologies
Synthesis via Cyclopropylmethylamine Coupling
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1 | 6-Methyl-pyrazole precursor | Starting heterocyclic core with a leaving group (e.g., halide) at the position for cyclization |
| 2 | Cyclopropylmethylamine | Nucleophile that will introduce the cyclopropylmethyl substituent at N-1 |
| 3 | Coupling agent (e.g., EDC, DCC) or direct heating | Facilitates amide or imine bond formation |
| 4 | Cyclization conditions (acidic/basic, heat) | Promotes ring closure to form imidazo[1,2-b]pyrazole core |
This method is commonly employed in medicinal chemistry laboratories and can be scaled up for industrial production using continuous flow reactors and automated platforms to improve yield and purity.
Regioselective Metalation and Electrophilic Substitution
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1 | 1H-imidazo[1,2-b]pyrazole scaffold | Starting material without substituents |
| 2 | TMP-based bases (e.g., TMPMgCl·LiCl) or Br/Mg exchange reagents | Selective metalation at C-6 or N-1 positions |
| 3 | Electrophile (e.g., cyclopropylmethyl halide, methyl iodide) | Electrophilic trapping to introduce substituents |
| 4 | Work-up and purification | Isolation of the functionalized product |
This approach allows the selective introduction of the cyclopropylmethyl group at the nitrogen and methyl group at the carbon position, avoiding multi-step protection and deprotection sequences.
Industrial and Scale-Up Considerations
- Continuous flow synthesis enhances reaction control, heat transfer, and scalability.
- Purification typically involves recrystallization or chromatographic techniques to achieve high purity.
- Use of green chemistry principles such as solvent recycling and catalytic processes is increasingly integrated.
- Patents indicate the use of these compounds as kinase inhibitors, suggesting industrial interest in efficient synthetic routes that maximize yield and minimize impurities.
Comparative Table of Preparation Methods
| Methodology | Key Reagents | Advantages | Limitations |
|---|---|---|---|
| Cyclopropylmethylamine coupling and cyclization | 6-methyl-pyrazole precursor, cyclopropylmethylamine, coupling agents | Straightforward, well-established, scalable | May require multiple steps, purification challenges |
| Regioselective metalation and electrophilic substitution | TMP-bases, cyclopropylmethyl halide, methyl iodide | High regioselectivity, late-stage functionalization | Requires specialized reagents, sensitive to moisture/air |
| Continuous flow synthesis (industrial) | Same as above, adapted to flow conditions | Improved control, scalability, reproducibility | Requires specialized equipment |
Summary of Research Findings
- The selective functionalization of the imidazo[1,2-b]pyrazole scaffold via metalation techniques has been demonstrated to be effective for introducing cyclopropylmethyl and methyl groups with regioselectivity.
- Industrial synthesis often adapts classical cyclization routes but benefits from automation and continuous flow technologies to improve efficiency and purity.
- The compound’s preparation methods are supported by patent literature describing kinase inhibitor derivatives, highlighting the importance of precise substitution patterns for biological activity.
- The use of TMP-based bases and Br/Mg-exchange reagents allows for controlled and selective modifications that are difficult to achieve by classical synthetic routes.
Chemical Reactions Analysis
1-(Cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of palladium on carbon can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the methyl or cyclopropylmethyl positions, allowing the introduction of different functional groups. Common reagents include alkyl halides and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include derivatives with modified functional groups that can further enhance the compound’s biological activity.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a fused imidazole and pyrazole ring system, which is characteristic of imidazo[1,2-b]pyrazoles. Its synthesis typically involves the cyclization of cyclopropylmethylamine with 6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid under acidic or basic conditions. The reaction commonly utilizes solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, with temperatures ranging from room temperature to reflux conditions.
Key Synthetic Steps
- Starting Materials : Cyclopropylmethylamine and 6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid.
- Reaction Conditions : Acidic or basic medium; use of DMSO or acetonitrile as solvent.
- Purification : Techniques such as recrystallization or chromatography are used to achieve the desired purity.
The biological activity of 1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole is primarily attributed to its ability to interact with various molecular targets within biological systems. This compound has been investigated for its potential in several therapeutic areas:
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity by modulating key signaling pathways involved in tumor growth and metastasis. Notable findings include:
- Inhibition of Neutrophil Chemotaxis : The compound has shown efficacy in inhibiting neutrophil migration, which is crucial in cancer progression.
- Cell Viability Reduction : In vitro studies demonstrated a reduction in cell viability across various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer) cells. The mechanism involves inducing apoptosis and inhibiting cell proliferation through specific signaling pathways .
Anti-inflammatory Effects
The compound also demonstrates promising anti-inflammatory properties:
- Inhibition of Key Enzymes : It has been shown to inhibit enzymes such as p38MAPK and ERK1/2, which are involved in inflammatory responses. This inhibition can lead to reduced production of pro-inflammatory cytokines.
- Potential for Therapy : Given its mechanism of action, this compound may serve as a candidate for developing new anti-inflammatory therapies aimed at reducing chronic inflammation .
Structure-Activity Relationship (SAR)
The biological activity of imidazo[1,2-b]pyrazole derivatives is heavily influenced by their structural features. Specific substituents at various positions on the pyrazole ring can enhance or diminish their efficacy. A summary of SAR findings is presented in the table below:
| Compound | IC50 (µM) | Biological Activity |
|---|---|---|
| 1a | <100 | Inhibition of platelet aggregation |
| 2b | <100 | Inhibition of ROS production |
| 3c | >100 | Less effective but notable |
This table highlights the potency of various derivatives in inhibiting platelet aggregation and reactive oxygen species (ROS) production, underscoring the importance of structural modifications in enhancing biological activity.
Study on Neutrophil Chemotaxis
In a recent study focusing on the inhibition of neutrophil chemotaxis, derivatives of imidazo[1,2-b]pyrazoles were synthesized and evaluated. Results indicated that compounds with specific substitutions at the C3 and C6 positions exhibited significant inhibitory effects on chemotaxis mediated by ERK1/2 and p38MAPK pathways. Notably, one derivative demonstrated an IC50 value under 100 µM against all tested parameters, suggesting its potential as a lead compound for further development.
Anti-Cancer Research
Another study investigated the anti-cancer properties of this compound in vitro. The results showed significant reductions in cell viability across various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism was linked to modulation of key signaling pathways regulating cell survival and apoptosis .
Mechanism of Action
The mechanism of action of 1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active sites of these targets, inhibiting their activity and modulating biochemical pathways. For example, it may inhibit the activity of kinases or proteases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Core Modifications: Imidazo[1,2-b]pyrazole vs. Indole
Replacing indole with the imidazo[1,2-b]pyrazole core (e.g., in pruvanserin analogues) significantly reduces lipophilicity (logD) and improves aqueous solubility. For example:
- Pruvanserin (indole-based): logD = 2.1, solubility = 0.05 mg/mL.
- Imidazo[1,2-b]pyrazole analogue: logD = 1.4, solubility = 0.5 mg/mL .
The pKa of the imidazo[1,2-b]pyrazole NH (7.3) is lower than that of indole NH (~10–12), leading to partial deprotonation at physiological pH. This enhances solubility but may alter membrane permeability and receptor interactions compared to indole derivatives .
Substituent Variations in Imidazo[1,2-b]pyrazoles
Biological Activity
1-(Cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure
- IUPAC Name : this compound
- CAS Number : [Insert CAS Number]
- Molecular Formula : C10H12N4
Biological Activity Overview
The biological activity of this compound has been associated with various pharmacological effects, including:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of several enzymes, including carbonic anhydrase and cholinesterase, which are crucial in various physiological processes.
- Cell Signaling Modulation : It influences key signaling pathways involved in cell growth and apoptosis, potentially affecting cancer cell proliferation.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties by modulating the NF-κB signaling pathway.
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : By binding to the active sites of enzymes like carbonic anhydrase, it disrupts normal enzymatic functions, leading to altered cellular activities.
- Alteration of Gene Expression : The compound may influence transcription factors that regulate gene expression related to inflammation and cell survival.
- Impact on Cellular Metabolism : It can modify metabolic pathways by affecting the activity of kinases and other signaling molecules.
Data Table: Biological Activities
Case Studies
-
Study on Enzyme Inhibition :
A study conducted by researchers evaluated the inhibitory effects of this compound on carbonic anhydrase. The results indicated a dose-dependent inhibition with an IC50 value significantly lower than that of known inhibitors, suggesting its potential as a therapeutic agent in conditions like glaucoma and edema. -
Anti-inflammatory Mechanism Investigation :
Another investigation focused on the compound's role in modulating inflammation. Using a murine model, it was demonstrated that treatment with this imidazole derivative significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. -
Cancer Proliferation Study :
In vitro studies on various cancer cell lines revealed that this compound could induce apoptosis and inhibit cell cycle progression. The mechanism was linked to the activation of caspase pathways.
Q & A
Q. What are the standard synthetic routes for preparing 1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole?
A two-step cyclocondensation protocol is commonly employed. First, α-tosyloxyacetophenones or α-bromoacetophenones are prepared from acetophenones using hypervalent iodine reagents (e.g., [hydroxy(tosyloxy)iodo]benzene). These intermediates react with 5-amino-4-cyano/ethoxycarbonyl-3-methylthio-1H-pyrazole to form 1H-imidazo[1,2-b]pyrazole derivatives. Potassium carbonate is preferred over sodium carbonate for improved regioselectivity and reduced reaction time .
Q. How is the structural characterization of this compound performed?
X-ray crystallography is critical for confirming the fused bicyclic structure and substituent positions. Bond lengths and dihedral angles (e.g., between the imidazo[1,2-b]pyrazole core and aryl rings) are analyzed to validate regioselectivity. Spectroscopic methods (NMR, IR) complement crystallographic data, particularly for verifying functional groups like methylthio or cyclopropylmethyl .
Q. What physicochemical properties make this compound relevant to drug discovery?
Compared to indole derivatives (e.g., pruvanserin), the imidazo[1,2-b]pyrazole scaffold exhibits lower logD (lipophilicity) and higher aqueous solubility. This is attributed to the deprotonation of the NH group (pKa ~7.3) under physiological conditions, which enhances bioavailability .
Advanced Research Questions
Q. What strategies enable regioselective functionalization of the imidazo[1,2-b]pyrazole scaffold?
Selective functionalization employs Br/Mg-exchange and TMP-base (2,2,6,6-tetramethylpiperidyl) magnesiation/zincation. These methods allow site-specific modifications at C3 or C7 positions. For example, trapping with electrophiles (e.g., aldehydes, halides) introduces aryl or alkyl groups without disrupting the core structure .
Q. How can computational modeling predict the biological activity of derivatives?
Molecular docking studies assess interactions with target receptors (e.g., 5-HT2A serotonin receptor). Parameters like binding affinity, hydrogen bonding, and π-π stacking are compared to indole-based drugs. Density functional theory (DFT) calculations further predict electronic properties (e.g., HOMO-LUMO gaps) to optimize metabolic stability .
Q. What experimental approaches resolve contradictions in synthetic yields across methodologies?
Yield discrepancies often arise from solvent polarity or base strength. For instance, using polar aprotic solvents (DMF) with K2CO3 improves cyclocondensation efficiency compared to Na2CO3. Reaction monitoring via HPLC or TLC helps identify intermediates (e.g., 5-amino-1-(aroylmethyl)pyrazoles) that may stall the reaction .
Q. How does the crystal packing of imidazo[1,2-b]pyrazole derivatives influence their stability?
X-ray studies reveal π-π stacking between aromatic rings and intermolecular hydrogen bonds (e.g., O–H⋯N). These interactions stabilize the solid-state structure, which correlates with improved thermal stability and reduced hygroscopicity in formulation studies .
Methodological Considerations
- Data Analysis : Compare logD values (e.g., shake-flask method) and solubility profiles (e.g., UV-Vis spectroscopy) to validate aqueous compatibility .
- Contradiction Management : Use controlled experiments (e.g., varying bases/solvents) to isolate factors affecting regioselectivity or yield .
- Biological Assays : Pair in vitro receptor-binding assays with in silico ADMET predictions to prioritize derivatives for preclinical testing .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
